Thiomorpholin-3-one
Overview
Description
Synthesis Analysis
Thiomorpholin-3-one derivatives have been synthesized through various methodologies, including solid-phase synthesis approaches. Notably, the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholin-3-ones starts from resin-bound protected cysteine, utilizing reductive alkylation and amide formation, leading to derivatives via intramolecular thioether formation with good yield and high purity (Nefzi et al., 1998). Another approach involves a traceless solid-phase synthesis, efficiently yielding various thiomorpholin-3-ones based on intramolecular alkylation of sulfides followed by the elimination of desired compounds from generated sulfonium salts (Saruta & Ogiku, 2008).
Molecular Structure Analysis
The molecular structure of thiomorpholin-3-one derivatives has been elucidated through various studies, including crystallographic analysis. The structure of these compounds often exhibits a slightly distorted octahedral symmetry when complexed with metals, as demonstrated in studies involving thiomorpholin-3-one penta-carbonyl derivatives with group VIB metals (Cannas et al., 1974).
Chemical Reactions and Properties
Thiomorpholin-3-one undergoes various chemical reactions, including ring-opening reactions with transition metals, offering pathways to synthesize complex metal-organic structures. For instance, the reaction of thiomorpholine with [Ru3(CO)12] leads to compounds with a unique closed triruthenium cluster with ligands formed by the ring-opening cleavage of thiomorpholine (Hanif et al., 1999).
Physical Properties Analysis
The physical properties of thiomorpholin-3-one derivatives, such as solubility, melting points, and crystallinity, often depend on the specific substituents and the nature of the synthesis method employed. However, detailed information on these properties requires specific studies that analyze individual derivatives, as the properties can significantly vary between different compounds.
Chemical Properties Analysis
Thiomorpholin-3-one and its derivatives exhibit a range of chemical properties, including the ability to form complexes with various metals. These compounds have been shown to interact with metals like iron, nickel, and copper, leading to the formation of complexes with distinct electronic, infrared spectra, and magnetic properties, suggesting diverse structural arrangements (De Filippo et al., 1974). Moreover, the reactivity of thiomorpholin-3-one with alkylating agents, nucleophiles, and electrophiles underlines its utility in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Scientific Research Applications
Medicinal Chemistry Building Blocks
Thiomorpholin-3-one and its derivatives are significant in medicinal chemistry. They serve as building blocks in drug design, where some analogues have even entered clinical trials. Their unique biological profiles are leveraged in the development of new therapeutic agents. For example, novel bridged bicyclic thiomorpholines have been synthesized from inexpensive starting materials, demonstrating the compound's versatility and potential in drug development (Walker & Rogier, 2013).
Antimicrobial Activity
Thiomorpholin-3-one derivatives exhibit promising antimicrobial properties. The synthesis of such derivatives involves nucleophilic substitution reactions leading to compounds like 4–thiomorpholin–4ylbenzonitrile and 4–thiomorpholin–4ylbenzoic acid. These derivatives have been tested for antimicrobial activity, indicating their potential in addressing microbial resistance and enhancing intracellular drug concentration (Kardile & Kalyane, 2010).
Synthetic Chemistry Techniques
In synthetic chemistry, thiomorpholin-3-one is synthesized using methods like traceless solid-phase synthesis and regio- and stereo-selective ring expansion. These techniques allow for the efficient production of thiomorpholin-3-one derivatives in high purity, which is crucial for research and pharmaceutical applications. The methods demonstrate the compound's adaptability in various chemical reactions (Saruta & Ogiku, 2008; Khodadadi et al., 2021).
Hypolipidemic and Antioxidant Activity
Certain thiomorpholine derivatives exhibit significant hypolipidemic and antioxidant activities. These compounds inhibit lipid peroxidation and demonstrate hypocholesterolemic and hypolipidemic actions in biological models. Their potential as antiatherogenic factors is notable, providing a basis for novel therapeutic agents (Tooulia et al., 2015).
DPP-IV Inhibition
Thiomorpholin-3-one derivatives have been designed as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, originating from natural and non-natural amino acids, show promise in in vitro studies and mouse models for their DPP-IV inhibition properties, indicating their potential in diabetes treatment (Han et al., 2012).
Catalytic Applications
In the field of catalysis, thiomorpholin-3-one derivatives are used as support materials for the preparation of metal nanoparticles. Their unique chemical structure enables them to serve as efficient catalysts in various chemical reactions, illustrating the compound's versatility beyond pharmaceutical applications (Ilgin et al., 2019).
Safety And Hazards
Future Directions
The base-mediated [3 + 3] cycloaddition reaction of in-situ formed aza-oxyallyl cations and 1,4-dithiane-2,5-diols has been achieved under mild reaction conditions . This strategy provides direct and efficient access to prepare desired thiomorpholin-3-one derivatives in moderate-to-high yields . The resulting products can be readily converted into other useful heterocyclic compounds including 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones .
properties
IUPAC Name |
thiomorpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDRESWUAFAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174033 | |
Record name | 1,4-Tetrahydrothiazine-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholin-3-one | |
CAS RN |
20196-21-8 | |
Record name | 3-Thiomorpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20196-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Tetrahydrothiazine-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiomorpholinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Tetrahydrothiazine-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiomorpholin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOMORPHOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK56OUS8CH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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